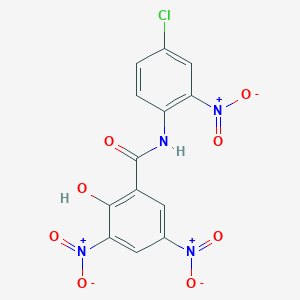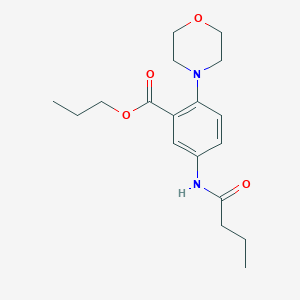
Propyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzoate core, substituted with a butanoylamino group and a morpholin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate typically involves a multi-step process. The initial step often includes the preparation of the benzoate core, followed by the introduction of the butanoylamino group through an amide formation reaction. The morpholin-4-yl group is then introduced via a nucleophilic substitution reaction. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols
Scientific Research Applications
Propyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Propyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, kinetics, and molecular interactions provide insights into its functional role.
Comparison with Similar Compounds
Similar Compounds
- Propyl 5-(acetylamino)-2-(morpholin-4-yl)benzoate
- Propyl 5-(propionylamino)-2-(morpholin-4-yl)benzoate
- Propyl 5-(valeroylamino)-2-(morpholin-4-yl)benzoate
Uniqueness
Propyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate stands out due to its specific butanoylamino substitution, which imparts unique chemical and biological properties. This substitution affects its reactivity, binding interactions, and overall stability, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H26N2O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
propyl 5-(butanoylamino)-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C18H26N2O4/c1-3-5-17(21)19-14-6-7-16(20-8-11-23-12-9-20)15(13-14)18(22)24-10-4-2/h6-7,13H,3-5,8-12H2,1-2H3,(H,19,21) |
InChI Key |
YHPRTOJNQSUWKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1,3-benzodioxol-5-yl)-3-(2-cinnamylidenehydrazinyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12486596.png)
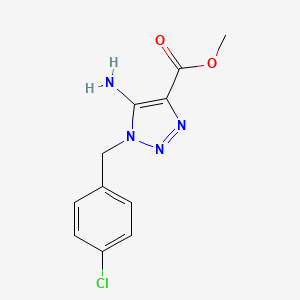
![5-({4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12486606.png)
![4-(2,4-dichlorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486613.png)
![5-bromo-2-methoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12486621.png)
![4-[(4S,7S)-7-(3,4-dimethoxyphenyl)-3,5-dioxo-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid](/img/structure/B12486632.png)
![N-cyclopentyl-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12486640.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one](/img/structure/B12486642.png)
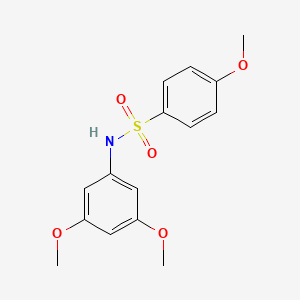
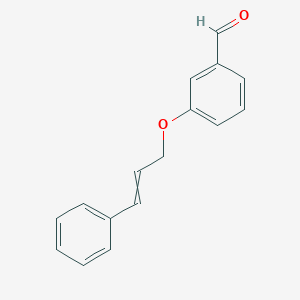
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12486666.png)
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-benzyl-6-hydroxypyrimidin-4(3H)-one](/img/structure/B12486669.png)
![(5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12486684.png)
